Coumarin-PEG3-TCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

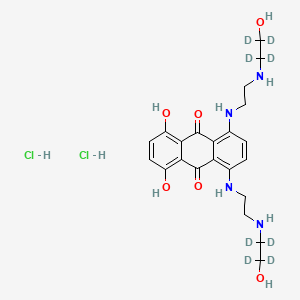

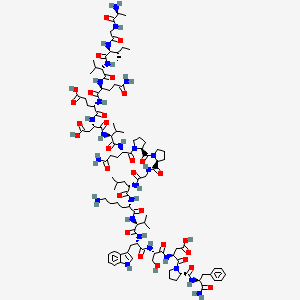

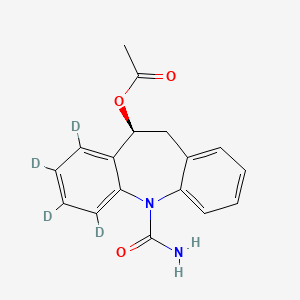

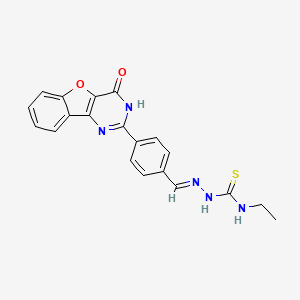

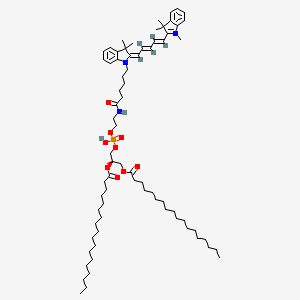

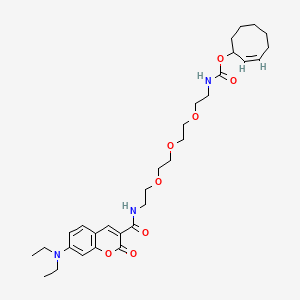

Coumarin-PEG3-TCO is a coumarin dye derivative featuring three polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) through its trans-cyclooctene (TCO) moiety with molecules containing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . For instance, the Pechmann reaction is a common method for synthesizing coumarin derivatives due to its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of Coumarin-PEG3-TCO involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Coumarin-PEG3-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.

Common Reagents and Conditions: The iEDDA reaction typically requires the presence of a tetrazine reagent and is conducted under mild conditions, often at room temperature. The reaction is highly selective and proceeds rapidly, forming stable adducts .

Major Products Formed: The major products formed from the iEDDA reaction of this compound are stable adducts with tetrazine-containing molecules. These adducts are often used in various labeling and imaging applications due to their stability and fluorescence properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Coumarin-PEG3-TCO is used as a fluorescent probe for studying various chemical reactions and processes. Its ability to undergo iEDDA reactions makes it a valuable tool for bioconjugation and labeling .

Biology: In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids. This allows researchers to track and study these molecules in living cells and organisms .

Medicine: In medicine, this compound is used in diagnostic imaging and targeted drug delivery. Its fluorescence properties enable the visualization of specific biomolecules and cells, aiding in the diagnosis and treatment of various diseases .

Industry: In industry, this compound is used in the development of new materials and sensors. Its unique chemical properties make it suitable for various applications, including the detection of environmental pollutants and the development of new diagnostic tools .

Wirkmechanismus

Coumarin-PEG3-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling and tracking of biomolecules. The molecular targets of this compound include proteins, nucleic acids, and other biomolecules that contain tetrazine groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Coumarin-PEG3-TCO include other coumarin derivatives and PEG-linked dyes, such as Coumarin-PEG4-TCO and Coumarin-PEG2-TCO . These compounds share similar chemical properties and applications but differ in the length of the PEG linker and the specific functional groups attached.

Uniqueness: What sets this compound apart from other similar compounds is its optimal balance between hydrophilicity and hydrophobicity, provided by the three PEG units. This balance enhances its solubility and biocompatibility, making it particularly suitable for biological and medical applications .

Eigenschaften

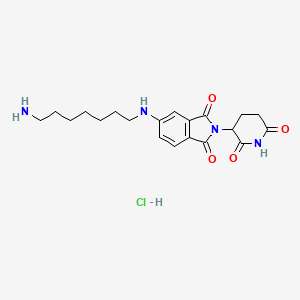

Molekularformel |

C31H45N3O8 |

|---|---|

Molekulargewicht |

587.7 g/mol |

IUPAC-Name |

[(2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8- |

InChI-Schlüssel |

RPSOVCKGDJDBTC-NTMALXAHSA-N |

Isomerische SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC/3CCCCC/C=C3 |

Kanonische SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

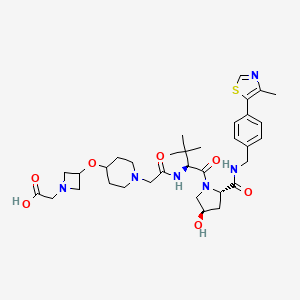

![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)